molecular formula C8H9N3O B13577451 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole

5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole

Cat. No.: B13577451
M. Wt: 163.18 g/mol
InChI Key: YQCHRHUFXBVDPD-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrrol-2-yl)-1,2-oxazol-5-amine is an organic compound that features a pyrrole ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2-oxazol-5-amine typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions to form the oxime intermediate. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrrol-2-yl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(1-methyl-1H-pyrrol-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrrol-2-yl)pyridine:

    3-(1-methyl-1H-pyrrol-2-yl)acrylic acid: This compound features an acrylic acid moiety instead of an oxazole ring.

Uniqueness

3-(1-methyl-1H-pyrrol-2-yl)-1,2-oxazol-5-amine is unique due to its fused pyrrole-oxazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H9N3O/c1-11-4-2-3-7(11)6-5-8(9)12-10-6/h2-5H,9H2,1H3

InChI Key

YQCHRHUFXBVDPD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NOC(=C2)N

Origin of Product

United States

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